molecular formula C10H10 B1330938 1-Ethyl-2-ethynylbenzene CAS No. 75659-49-3

1-Ethyl-2-ethynylbenzene

Cat. No.: B1330938
CAS No.: 75659-49-3
M. Wt: 130.19 g/mol
InChI Key: AXGGKLZJFFAHEK-UHFFFAOYSA-N
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Description

1-Ethyl-2-ethynylbenzene is an organic compound belonging to the class of alkylbenzenes It features an ethyl group and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-ethynylbenzene can be synthesized through various methods. One common approach involves the alkylation of ethynylbenzene with ethyl halides in the presence of a strong base. Another method includes the use of Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and ethynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-2-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ethyl group can influence the compound’s hydrophobicity and overall reactivity. These interactions can affect the compound’s binding affinity and specificity towards different molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-ethynylbenzene is unique due to the presence of both ethyl and ethynyl groups on the benzene ring. This combination imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-ethyl-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGGKLZJFFAHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348440
Record name 1-ethyl-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75659-49-3
Record name 1-ethyl-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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